5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid
Brand Name: Vulcanchem
CAS No.: 725699-00-3
VCID: VC21497772
InChI: InChI=1S/C12H9F3N2O3S/c1-6-4-9(12(13,14)15)17-11(16-6)21-5-7-2-3-8(20-7)10(18)19/h2-4H,5H2,1H3,(H,18,19)
SMILES: CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)O)C(F)(F)F
Molecular Formula: C12H9F3N2O3S
Molecular Weight: 318.27g/mol

5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid

CAS No.: 725699-00-3

Cat. No.: VC21497772

Molecular Formula: C12H9F3N2O3S

Molecular Weight: 318.27g/mol

* For research use only. Not for human or veterinary use.

5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid - 725699-00-3

Specification

CAS No. 725699-00-3
Molecular Formula C12H9F3N2O3S
Molecular Weight 318.27g/mol
IUPAC Name 5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C12H9F3N2O3S/c1-6-4-9(12(13,14)15)17-11(16-6)21-5-7-2-3-8(20-7)10(18)19/h2-4H,5H2,1H3,(H,18,19)
Standard InChI Key NQTKTDJZTAKSLU-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)O)C(F)(F)F
Canonical SMILES CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid is a heterocyclic organic compound characterized by its distinctive structural features. Table 1 presents the fundamental chemical identity parameters of this compound.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Number725699-00-3
Molecular FormulaC₁₂H₉F₃N₂O₃S
Molecular Weight318.27 g/mol
IUPAC Name5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylic acid
Standard InChIInChI=1S/C12H9F3N2O3S/c1-6-4-9(12(13,14)15)17-11(16-6)21-5-7-2-3-8(20-7)10(18)19/h2-4H,5H2,1H3,(H,18,19)
Standard InChIKeyNQTKTDJZTAKSLU-UHFFFAOYSA-N
PubChem Compound ID666743

The compound's structure consists of several key functional groups and structural elements that contribute to its chemical behavior and potential applications. The molecule features a pyrimidine ring with methyl and trifluoromethyl substituents at positions 4 and 6, respectively. This is connected via a sulfanylmethyl (thioether) linkage to a 2-furoic acid moiety. The presence of the carboxylic acid group provides an important handle for further functionalization, while the trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability .

PropertyValue/Description
Physical AppearanceSolid
SolubilityLimited water solubility; soluble in polar organic solvents
AcidityContains carboxylic acid group (pKa estimated 3-4)
StabilityStable under normal laboratory conditions
ReactivityReactive functional groups include carboxylic acid and thioether linkage
LipophilicityEnhanced by trifluoromethyl group

The presence of the trifluoromethyl group significantly affects the compound's electronic properties and lipophilicity. This group is known to increase metabolic stability and enhance membrane permeability, properties that are valuable in pharmaceutical applications. The carboxylic acid moiety provides a site for hydrogen bonding and can be modified through esterification or amidation to produce derivatives with varied properties .

Synthesis and Preparation Methodologies

The synthesis of 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid typically involves several key steps that require careful control of reaction conditions. While specific detailed synthetic routes are proprietary, the general approach likely involves the following key transformations.

General Synthetic Approach

The synthesis typically begins with appropriate pyrimidine and furan precursors. The connection between these heterocyclic systems is established through the formation of the thioether linkage. This can be achieved through nucleophilic substitution reactions, where the thiolate derivative of one component reacts with a halogenated derivative of the other component.

Purification Methods

Following synthesis, the compound requires purification, which may involve:

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvent systems

  • Preparative HPLC for high-purity requirements

The final product is typically characterized through multiple analytical techniques to confirm structure and purity.

Analytical Characterization

Accurate analytical characterization of 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid is essential for confirming its identity, assessing purity, and understanding its properties. Several complementary analytical techniques are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis would show characteristic signals for the methyl group, methylene protons of the thioether linkage, and aromatic protons from both the pyrimidine and furan rings. The ¹⁹F-NMR would display a characteristic signal for the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700 cm⁻¹), as well as bands corresponding to the heterocyclic structures and C-F bonds of the trifluoromethyl group.

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight of 318.27 g/mol and provide fragmentation patterns specific to the structural elements of the compound .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of the compound and monitoring reactions during its synthesis. The compound's retention characteristics would depend on the stationary phase and mobile phase compositions used in the analysis.

Therapeutic AreaRationaleRelated Research
Ion Channel ModulationCompounds with similar structures have been investigated as TRPM8 modulatorsPatent US9732071B2 discusses related compounds as TRPM8 modulators
Anti-inflammatoryHeterocyclic compounds containing pyrimidine have shown anti-inflammatory propertiesStructural analogs have been explored in this context
AntimicrobialTrifluoromethyl-containing heterocycles have demonstrated antimicrobial activitySimilar structural features found in antimicrobial agents
Enzyme InhibitionCarboxylic acid and heterocyclic structures can interact with enzyme active sitesPotential for interaction with specific enzymatic targets

Research Applications

Beyond potential therapeutic applications, the compound may serve as:

  • A chemical building block for more complex molecules

  • A probe for studying biological mechanisms

  • A reference standard for analytical methods

  • An intermediate in the synthesis of functional materials

Current Research Status and Future Directions

Current Research Status

Current research involving 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid appears to be primarily focused on its synthesis and characterization. The compound is commercially available from several chemical suppliers, suggesting its utility as a research tool or synthetic intermediate .

The presence of this compound in commercial chemical catalogs indicates interest in its applications, though published research specifically detailing its biological activities or pharmaceutical applications remains limited in the accessible literature.

Future Research Directions

Several promising directions for future research with this compound include:

  • Structure-activity relationship (SAR) studies through the synthesis of analogs with modifications to key structural elements

  • Detailed pharmacological profiling against specific biological targets

  • Investigation of its potential as a building block for more complex bioactive molecules

  • Development of more efficient synthetic routes to enable large-scale production

  • Exploration of metal complexation properties through the carboxylic acid functionality

Challenges and Opportunities

The development of 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid and related compounds faces several challenges, including:

  • Optimization of synthetic routes for improved yields and purity

  • Comprehensive characterization of biological activities

  • Understanding structure-property relationships for targeted applications

These challenges also represent opportunities for innovative research and development in medicinal chemistry, materials science, and synthetic methodology.

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